(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol
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Overview
Description
Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside is a chemical compound with the molecular formula C10H18O5 and a molecular weight of 218.25 g/mol . It is a derivative of rhamnose, a naturally occurring deoxy sugar. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside typically involves the protection of the hydroxyl groups of rhamnose. One common method is the reaction of rhamnose with acetone in the presence of an acid catalyst to form the isopropylidene derivative . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as triphenyl phosphite methiodide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways. Its structural properties allow it to interact with proteins and other biomolecules, modulating their activity and function .
Comparison with Similar Compounds
- Methyl 2,3-o-isopropylidene-alpha-l-mannopyranoside
- Methyl 2,3-o-isopropylidene-alpha-l-glucopyranoside
Comparison: While these compounds share similar structural features, methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside is unique due to its specific configuration and functional groups. This uniqueness allows it to participate in distinct chemical reactions and biological interactions, making it valuable for specialized applications .
Properties
IUPAC Name |
4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-5-6(11)7-8(9(12-4)13-5)15-10(2,3)14-7/h5-9,11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKKWQAJQZHTDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(C(O1)OC)OC(O2)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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